Lithium iodide

Description

What is lithium iodide?

this compound, which is which is represented in the formula chemically LiI, that has two elements lithium and iodine. It is easily identifiable by the way that exposure to air changes it's color, changing from light to dark as a result of Iodine being formed through the oxidation process of Iodide. LiI can be found in various forms of hydrate, such as monohydrate, dehydrate and trihydrate.Uses of this compound

this compound is utilized as a solid state electrolyte to make high-temperature batteries. It is also used as the standard electrolyte used in artificial pacemakers because of its long-lasting cycle life that it enables.The solid can be used as a phosphor to aid neutron detection.It is also utilized, as a complex with Iodine, as the electrolyte of solar cells.In organic syntheses, LiI is useful for cutting C-O bonds. It could, for instance, be utilized for converting methyl ester into carboxylic acids.

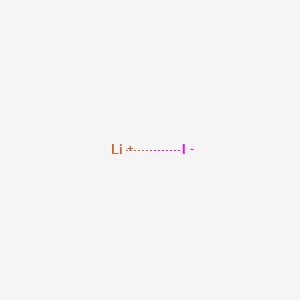

RCO2CH3 + LiI + CH3I

this compound was employed to create a radiocontrast for CT scans. It was removed because of renal toxicities. Inorganic iodine solutions exhibited the hyperosmolarity of their solutions and also high viscosities. The current iodinated contrast agents are organic iodine compounds.Structure

2D Structure

Properties

IUPAC Name |

lithium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI.Li/h1H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZCZNFXUDYRKD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiI, ILi | |

| Record name | lithium iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908580 | |

| Record name | Lithium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trihydrate: White, extremely hygroscopic solid; Soluble in water; [Hawley] White, light yellow, or pink odorless powder; Soluble in water; [MSDSonline] | |

| Record name | Lithium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8374 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10377-51-2, 21752-61-4, 29911-74-8 | |

| Record name | Lithium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10377-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium iodide (6LiI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium iodide (7LiI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029911748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium iodide (LiI) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium iodide (6LiI) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium iodide (7LiI) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (6L)lithium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (7L)lithium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6K2XET783 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lithium iodide crystal structure and lattice parameters

An In-Depth Technical Guide to the Crystal Structure and Lattice Parameters of Lithium Iodide

Introduction

This compound (LiI) is an inorganic compound with significant applications in various scientific and industrial fields. It is notably used as an electrolyte in high-temperature batteries, including those for artificial pacemakers, due to the long cycle life it facilitates.[1] Additionally, LiI serves as a phosphor for neutron detection and is a component in the electrolyte of dye-sensitized solar cells.[1][2] In organic synthesis, it is employed to cleave C-O bonds.[1] A thorough understanding of its crystal structure and lattice parameters is fundamental to optimizing its performance in these applications and for the development of new materials. This guide provides a comprehensive overview of the crystallographic features of this compound, intended for researchers, scientists, and professionals in drug development and materials science.

Crystallography of this compound

The Dominant Rock Salt Structure

Under ambient conditions, this compound predominantly crystallizes in the rock salt (NaCl) structure.[1][3][4][5] This structure is a member of the face-centered cubic (FCC) lattice system.[5][6] The key crystallographic details are as follows:

-

Crystal System: Cubic[3]

-

Space Group: Fm-3m[3]

-

Coordination Number: In the rock salt structure, each lithium cation (Li⁺) is octahedrally coordinated by six iodide anions (I⁻), and conversely, each iodide anion is surrounded by six lithium cations.[3][5] This results in a 6:6 coordination environment.

The stability of this structure is largely dictated by the relative sizes of the constituent ions. The small lithium cation can fit snugly within the octahedral holes of the close-packed iodide anion lattice.

Alternative Polymorphs

While the rock salt structure is the most common, this compound can also exhibit other polymorphic forms:

-

Wurtzite Structure: A hexagonal polymorph with the space group P6_3mc is also known to exist.[4][7] In this structure, both the lithium and iodide ions have a tetrahedral coordination (4:4).[7]

-

Amorphous Form: An amorphous, non-crystalline form of this compound has also been reported.[4]

Hydrated Forms

This compound is hygroscopic and can form various hydrates.[1] For instance, this compound trihydrate (LiI·3H₂O) has a hexagonal crystal structure.[8] The presence of water molecules in the crystal lattice significantly alters the structural parameters.

Lattice Parameters of this compound

The lattice parameters of a crystal are the dimensions of its unit cell. For the cubic rock salt structure of LiI, the primary parameter is the lattice constant 'a'. There is some variation in the reported values for this constant, which can be attributed to different experimental conditions (e.g., temperature) and whether the value is derived from theoretical calculations or experimental measurements.

| Crystal Structure | Space Group | Lattice Parameters (Å) | Li-I Bond Length (Å) | Source |

| Rock Salt (Cubic) | Fm-3m | a = 4.261 (primitive cell) | 3.01 | [3] |

| Rock Salt (Cubic) | - | a = 3.00 | - | [4] |

| Wurtzite (Hexagonal) | P6_3mc | a = 4.48, c = 1.62 | 2.79 | [4][7] |

It is important to note that the value of a = 4.261 Å from the Materials Project is a calculated parameter for the primitive cell.[3]

Factors Influencing Lattice Parameters

Several factors can influence the measured lattice parameters of this compound:

-

Temperature: As with most materials, thermal expansion will cause an increase in the lattice parameters with increasing temperature. One source specifies a lattice parameter of 3.00 Å at room temperature and 2.951 Å at 0K.[4]

-

Pressure: The application of high pressure can induce phase transitions, leading to different crystal structures and lattice parameters.[9][10] For instance, many alkali halides exhibit a transition from the rock salt structure to the cesium chloride (CsCl) structure under high pressure.[11]

-

Defects and Impurities: The presence of defects in the crystal lattice or the incorporation of impurity atoms can cause local distortions and changes in the average lattice parameters.

Experimental Determination of Crystal Structure

X-ray diffraction (XRD) is the primary experimental technique used to determine the crystal structure and lattice parameters of crystalline materials like this compound.[12][13][14][15][16] The process involves irradiating a crystalline sample with X-rays and measuring the angles and intensities of the diffracted beams.

Methodology for Powder X-Ray Diffraction

-

Sample Preparation: A fine powder of the crystalline this compound is prepared to ensure a random orientation of the crystallites.

-

Data Collection: The powdered sample is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, will show a series of peaks. The positions of these peaks are determined by the crystal structure and lattice parameters according to Bragg's Law (nλ = 2d sinθ).

-

Structure Refinement: The experimental diffraction pattern is compared to calculated patterns for known crystal structures. Through a process of refinement, the crystal structure, space group, and precise lattice parameters that best fit the experimental data are determined.

Caption: Workflow for determining the crystal structure of LiI using powder X-ray diffraction.

Phase Transitions and Polymorphism

As mentioned, this compound can undergo phase transitions under the influence of external factors like pressure.[17][18][19] The transition from the rock salt structure to the more densely packed cesium chloride (CsCl) structure is common for alkali halides. In the CsCl structure, the coordination number increases to 8:8.[20][21] The relative ionic radii of the cation and anion play a crucial role in determining which structure is more stable under a given set of conditions.

Theoretical Considerations and Computational Modeling

The stability of the rock salt structure for this compound under ambient conditions can be understood from a simple ionic model. The radius ratio of the cation to the anion (r+/r-) is a key factor. For the rock salt structure to be stable, this ratio is generally expected to be between 0.414 and 0.732.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the stable crystal structures and lattice parameters of materials. The calculated values from the Materials Project, for example, are derived from such first-principles calculations.[3] These theoretical approaches can also be used to investigate the effects of pressure and temperature on the crystal structure and to predict potential phase transitions.

Caption: Factors influencing the stable crystal structure of this compound.

Conclusion

The crystal structure of this compound is predominantly the rock salt (NaCl) type under standard conditions, characterized by a face-centered cubic lattice with a 6:6 ionic coordination. However, the existence of a hexagonal wurtzite polymorph and the potential for pressure-induced phase transitions highlight the rich structural chemistry of this compound. Accurate knowledge of the lattice parameters, which are influenced by temperature and pressure, is critical for both fundamental understanding and practical applications. The combination of experimental techniques like X-ray diffraction and theoretical modeling provides a comprehensive picture of the crystallographic properties of this compound, paving the way for its continued use and the development of novel materials.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. LiI-Crystal-Halide-Crylink [halide-crylink.com]

- 3. mp-22899: LiI (cubic, Fm-3m, 225) [legacy.materialsproject.org]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. testbook.com [testbook.com]

- 6. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 7. mp-570935: LiI (hexagonal, P6_3mc, 186) [legacy.materialsproject.org]

- 8. ajsonline.org [ajsonline.org]

- 9. researchgate.net [researchgate.net]

- 10. New high-pressure phases of lithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Caesium chloride - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. physics.bu.edu [physics.bu.edu]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Pressure-induced phase transition toward high symmetry in zero-strain Li2TiO3 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. Temperature and pressure induced structural transitions of lead iodide perovskites - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 19. Pressure-induced phase transitions of lead iodide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. ck12.org [ck12.org]

- 21. The CsCl and NaCl structure | Cambridge Centre for Gallium Nitride [gan.msm.cam.ac.uk]

Physical and chemical properties of anhydrous lithium iodide

An In-Depth Technical Guide to the Physical and Chemical Properties of Anhydrous Lithium Iodide

Introduction

Anhydrous this compound (LiI) is an inorganic salt with significant and diverse applications across various scientific fields, including organic synthesis, battery technology, and pharmaceuticals.[1][2][3] Its unique combination of high ionic conductivity, reactivity, and solubility makes it a compound of considerable interest to researchers, scientists, and drug development professionals.[1][4] This guide provides a comprehensive overview of the core physical and chemical properties of anhydrous LiI, offering field-proven insights into its handling, applications, and the causality behind its chemical behavior. The narrative is structured to deliver not just data, but a practical understanding of how to leverage this versatile compound effectively and safely in a laboratory and development setting.

Core Physicochemical Properties

Anhydrous this compound is a white, crystalline solid that exhibits a distinct set of physical properties crucial for its application.[5][6][7] A key characteristic is its hygroscopic nature, readily absorbing moisture from the atmosphere to form various hydrates, most commonly this compound trihydrate (LiI·3H₂O).[5][8][9] This property necessitates stringent handling and storage conditions to maintain its anhydrous state.

When exposed to air or light over time, the compound tends to turn yellow or even purple-red.[2][5][10] This discoloration is a direct result of the oxidation of the iodide anion (I⁻) to elemental iodine (I₂), a critical indicator of potential degradation and impurity.[5][10]

Summary of Physical Data

The fundamental physical constants of anhydrous this compound are summarized below for easy reference. These values are critical for experimental design, from calculating molar equivalents in synthesis to predicting its behavior under various physical conditions.

| Property | Value | Source(s) |

| Chemical Formula | LiI | [4][5] |

| Molar Mass | 133.85 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid/powder | [5][7][11] |

| Density | 4.076 g/cm³ | [4][5][8] |

| Melting Point | 446 - 469 °C (835 - 876 °F) | [4][5][6][12] |

| Boiling Point | 1,171 °C (2,140 °F) | [5][9] |

| Crystal Structure | Sodium Chloride (NaCl) motif | [5][8] |

| Refractive Index | 1.955 | [5][9] |

Solubility Profile

The high solubility of LiI in polar solvents is a key attribute for its use in solution-phase chemistry and as an electrolyte. Its solubility is significantly higher than other lithium halides in many organic solvents.

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | 1510 g/L | 0 | [5] |

| 1640 - 1650 g/L | 20 | [6][12] | |

| Ethanol | Highly Soluble | Ambient | [4][9][13] |

| Acetone | 426 g/L | 18 | [5][9][13] |

| Methanol | 343 g/100g | 20 | [9] |

Chemical Reactivity and Synthetic Utility

The chemical behavior of anhydrous LiI is largely defined by the properties of the iodide ion, a soft nucleophile and a mild reducing agent. This reactivity is harnessed in numerous applications, particularly in organic synthesis.

Cleavage of Carbon-Oxygen Bonds

One of the most valuable applications of LiI in organic synthesis is its ability to cleave C-O bonds, particularly in esters and ethers.[5] This reaction is a powerful tool for deprotection strategies in the synthesis of complex molecules. For instance, LiI can efficiently convert methyl esters into carboxylic acids via a nucleophilic substitution reaction, where the iodide ion attacks the methyl group.[5]

-

Mechanism: RCO₂CH₃ + LiI → RCO₂Li + CH₃I

Similar reactivity is observed with epoxides and aziridines, making LiI a versatile reagent for ring-opening reactions.[5]

Catalysis and Reagent in Organic Reactions

Anhydrous LiI functions as a Lewis acid catalyst in various chemical transformations.[1][4] It is employed to promote reactions such as the synthesis of ethers and esters.[4] Furthermore, it serves as an iodine source for synthesizing alkyl iodides from aliphatic carboxylates and can be used as a catalyst for stereoselective synthesis of β-mannosides and β-rhamnosides.[12]

Stability and Decomposition

While relatively stable under normal, dry conditions, anhydrous LiI can decompose upon heating or exposure to reactive chemicals.[4] When heated, it can release toxic fumes of iodine and lithium oxide.[4] Its molten state is corrosive to glass and ceramics, which is an important consideration for high-temperature applications.[8][10]

Applications in Technology and Drug Development

The unique properties of anhydrous LiI have led to its adoption in several high-technology and pharmaceutical applications.

-

Battery Technology : LiI is a well-established solid-state electrolyte for high-temperature batteries.[5][8] It is notably used in artificial pacemakers, where its long cycle life and reliability are critical.[5][10] It is also involved in the synthesis of electrolytes for lithium-ion batteries and is used in the electrolyte of dye-sensitized solar cells in a complex with iodine.[4][5]

-

Pharmaceuticals : In drug development, LiI serves as a source of iodine or as a reactant in the synthesis of iodine-containing drugs.[3][4] It has been used in the synthesis of medications for treating conditions like Parkinson's disease.[8][14] Historically, it was also used as a radiocontrast agent for CT scans, though this application was discontinued due to renal toxicity.[5]

-

Neutron Detection : The solid is utilized as a phosphor for neutron detection, highlighting its role in nuclear science applications.[5]

Experimental Protocols: Synthesis and Handling

Given the hygroscopic and reactive nature of anhydrous LiI, proper synthesis and handling protocols are paramount to ensure its purity and the success of experimental outcomes.

Protocol: Laboratory-Scale Synthesis of Anhydrous this compound

This protocol describes a common method for preparing high-purity LiI starting from lithium carbonate and hydroiodic acid, followed by rigorous dehydration.

Step 1: Reaction & Neutralization

-

In a fume hood, place a solution of hydroiodic acid (HI) in a reaction vessel equipped with a magnetic stirrer.

-

Slowly add stoichiometric amounts of high-purity lithium carbonate (Li₂CO₃) in small portions to the stirring HI solution.[15] The reaction will produce CO₂ gas. Continue addition until effervescence ceases.

-

Carefully adjust the pH of the resulting solution to between 7.5 and 8.0 using a dilute solution of lithium hydroxide.[16][17] This ensures the complete reaction of the acid.

Step 2: Purification and Crystallization

-

Filter the solution to remove any unreacted starting material or impurities.[15][18]

-

Gently heat the filtrate to evaporate the solvent and concentrate the solution.[16]

-

Cool the concentrated solution to induce the crystallization of this compound trihydrate (LiI·3H₂O).[15]

-

Collect the crystals by vacuum filtration.

Step 3: Dehydration

-

Place the LiI·3H₂O crystals in a vacuum-compatible flask.

-

Connect the flask to a high-vacuum line.

-

Slowly and carefully heat the crystals under vacuum. A staged heating process is recommended:

-

The dehydration process is complete when the pressure in the vacuum system remains constant at its baseline.[15]

-

Cool the anhydrous LiI to room temperature under vacuum or an inert atmosphere (e.g., argon) before handling.

Caption: Workflow for the synthesis and dehydration of this compound.

Protocol: Safe Handling and Storage

Failure to adhere to strict handling protocols is a primary cause of sample degradation.

1. Atmosphere Control:

-

Always handle anhydrous LiI under an inert atmosphere (e.g., in a glovebox with low moisture and oxygen content).

-

If a glovebox is unavailable, use techniques like a Schlenk line with argon or nitrogen backfill.

2. Storage:

-

Store the material in a tightly sealed container, preferably ampouled under argon.[13]

-

The container should be placed inside a desiccator in a cool, dry, and dark place to protect it from moisture and light.[8][19]

3. Personal Protective Equipment (PPE):

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.[4][19][20]

-

Avoid generating dust. If handling powder outside of a contained system, a dust respirator may be necessary.[21]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Anhydrous this compound [ganfenglithium.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound Anhydrous Manufacturer, this compound Anhydrous Exporter [axiomchem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. gfschemicals.com [gfschemicals.com]

- 7. strem.com [strem.com]

- 8. heegermaterials.com [heegermaterials.com]

- 9. This compound | 10377-51-2 [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound, anhydrous, 99% 10377-51-2 India [ottokemi.com]

- 12. This compound anhydrous for synthesis 10377-51-2 [sigmaaldrich.com]

- 13. This compound, anhydrous, 99.95% (metals basis) 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. Process for Producing this compound Cleanly through Electrodialysis Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. osti.gov [osti.gov]

- 16. CN104261441A - Preparation method of anhydrous this compound - Google Patents [patents.google.com]

- 17. Preparation method of anhydrous this compound - Eureka | Patsnap [eureka.patsnap.com]

- 18. CN101565192B - Methods for preparing anhydrous this compound and scintillation crystal doped with this compound - Google Patents [patents.google.com]

- 19. samratpharmachem.com [samratpharmachem.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Thermal stability and decomposition of lithium iodide

An In-depth Technical Guide to the Thermal Stability and Decomposition of Lithium Iodide

Foreword

This compound (LiI) is a deceptively simple binary salt with profound significance in advanced energy storage, organic synthesis, and radiation detection.[1][2] Its utility, particularly as a solid-state electrolyte in high-temperature batteries and as a long-life electrolyte in pacemakers, is intrinsically linked to its thermal behavior.[3][4] A comprehensive understanding of its stability under thermal stress and the pathways of its decomposition is not merely academic; it is a prerequisite for innovation and ensuring reliability and safety in its applications. This guide provides a detailed exploration of the thermal characteristics of this compound, grounded in established analytical principles and methodologies. We will dissect the causality behind its decomposition, the factors that influence its stability, and the rigorous experimental protocols required for its characterization.

Fundamental Physicochemical Properties of this compound

This compound is an inorganic compound with the chemical formula LiI.[5] In its anhydrous form, it is a white crystalline solid that adopts a face-centered cubic (FCC) lattice structure, analogous to sodium chloride.[5][6] However, it is highly sensitive to the environment. When exposed to air, the iodide ion (I⁻) is readily oxidized to elemental iodine (I₂), imparting a characteristic yellow hue to the compound.[3][4][5]

Furthermore, LiI is exceptionally hygroscopic, readily absorbing atmospheric moisture to form various hydrates, most commonly this compound trihydrate (LiI·3H₂O).[2][6][7] This propensity to interact with water is a critical consideration in its handling, storage, and thermal analysis, as the presence of moisture can significantly alter its decomposition profile.[8][9]

Table 1: Key Physicochemical Properties of Anhydrous this compound

| Property | Value | References |

| Chemical Formula | LiI | [4][10] |

| Molar Mass | 133.85 g/mol | [4][10][11] |

| Appearance | White crystalline solid | [4] |

| Density | 4.076 g/cm³ | [3][4] |

| Melting Point | 469 °C (742 K) | [3][4][11] |

| Boiling Point | 1,171 °C (1,444 K) | [3][4][11] |

| Crystal Structure | Face-centered cubic (FCC) | [6] |

| Solubility in Water | 1670 g/L (at 25 °C) | [3][6] |

The Nature of this compound's Thermal Decomposition

Thermal stability refers to a material's ability to resist chemical change upon heating. For this compound, its high melting and boiling points suggest substantial thermal robustness.[4] However, under sufficient thermal energy, it undergoes a decomposition reaction, breaking down into its constituent elements.

The decomposition of solid this compound yields solid lithium metal and diatomic iodine gas.[12][13][14] This process is a classic example of a thermal decomposition reaction, where heat is the driving force for breaking the ionic bonds within the LiI crystal lattice.

The balanced chemical equation for this reaction is:

2LiI(s) → 2Li(s) + I₂(g) [12][13][15]

The release of iodine as a gas is a key feature of this process and the primary source of mass loss observed during thermogravimetric analysis.

Critical Factors Influencing Thermal Stability

The ideal thermal decomposition profile of LiI can be significantly influenced by extrinsic factors. Acknowledging and controlling these variables is paramount for accurate characterization and for predicting the material's behavior in real-world applications.

References

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. mystore.malvernpanalytical.com [mystore.malvernpanalytical.com]

- 5. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 6. collegedunia.com [collegedunia.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. The Critical Role of Moisture Analysis in Lithium-Ion Battery Manufacturing and Electrolyte Quality Control [labx.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound, LiI [matweb.com]

- 12. homework.study.com [homework.study.com]

- 13. brainly.com [brainly.com]

- 14. Solved Solid this compound (Lil) decomposes into solid | Chegg.com [chegg.com]

- 15. brainly.com [brainly.com]

Lithium Iodide Hydrates: A Comprehensive Technical Guide on Phase Transitions and Characterization

Abstract

Lithium iodide (LiI) and its various hydrated forms are a subject of significant scientific interest, playing a crucial role in fields ranging from advanced battery technology to fundamental studies of ion-solvent interactions. The phase transitions between the different hydration states of this compound are particularly important, offering a rich area for thermodynamic and kinetic investigation. This in-depth technical guide explores the core principles governing this compound hydrates, their structural properties, and the dynamics of their phase transitions. This guide provides the causal relationships behind experimental choices for characterization, presents self-validating protocols, and ensures all claims are grounded in authoritative scientific literature.

Introduction: The Importance of this compound and Its Hydrates

This compound is a simple alkali metal halide that readily forms a series of hydrates with distinct stoichiometries and crystal structures upon interaction with water.[1][2][3] These hydrates, most notably the trihydrate (LiI·3H₂O), dihydrate (LiI·2H₂O), and monohydrate (LiI·H₂O), are pivotal for understanding fundamental chemical principles such as ion hydration, solubility, and phase equilibria. The transitions between these hydrated forms are influenced by temperature and water vapor pressure.

The reversible nature of hydration and dehydration is relevant for applications like desiccant systems and thermal energy storage. For professionals in drug development, understanding hydrate behavior is essential, as different hydrated forms of a compound can have varying solubility, stability, and bioavailability. Although this compound is not a pharmaceutical, the principles governing its hydrate formation and phase transitions are directly applicable to active pharmaceutical ingredients (APIs).

The Landscape of this compound Hydrates: Structure and Stability

The number of water molecules associated with this compound in its crystalline form determines the hydrate's structure and its resulting physical and chemical properties. The primary, well-characterized hydrates of this compound are:

-

This compound Trihydrate (LiI·3H₂O): The most common and stable hydrate under ambient conditions.[1][3]

-

This compound Dihydrate (LiI·2H₂O): Stable within a specific range of temperature and humidity.[1][3]

-

This compound Monohydrate (LiI·H₂O): Typically stable at higher temperatures than the trihydrate and dihydrate.[1][3]

-

Anhydrous this compound (LiI): The completely dehydrated form.[2]

The stability of these hydrates is governed by the coordination of water molecules around the small, highly polarizing Li⁺ cation and the larger, more polarizable I⁻ anion, as well as the overall lattice energy of the crystal structure. The transitions between these states can show hysteresis, which suggests kinetic barriers to the nucleation and growth of new phases.

Phase Transitions: A Thermodynamic and Kinetic Perspective

The phase transitions of this compound hydrates are dictated by thermodynamic principles. Each hydrate possesses a specific range of temperature and water vapor pressure where it is the most stable phase. These transitions are equilibrium processes that can be represented on a phase diagram.[3][4]

Key Phase Transitions and Their Temperatures

Several key phase transitions are recognized for the this compound-water system.[3][4] For example, the transition from the trihydrate to a lower hydrate or the anhydrous form upon heating is a critical event.[5] Conversely, the absorption of water from the atmosphere can induce transitions from lower hydrates to higher ones. The temperatures at which these transitions happen are crucial parameters. For instance, the incongruent melting of LiI·3H₂O to form LiI·2H₂O and a saturated solution occurs at a specific temperature. Further heating leads to the dehydration of LiI·2H₂O to LiI·H₂O, and ultimately to anhydrous LiI.

The general dehydration sequence of this compound trihydrate upon heating is illustrated in the following diagram.

Caption: Dehydration sequence of LiI·3H₂O.

Causality in Experimental Design for Phase Transition Analysis

A multi-technique approach is essential for the accurate characterization of these phase transitions. The choice of analytical method is determined by the specific information required.

-

Differential Scanning Calorimetry (DSC): This is the primary technique for determining the temperatures and enthalpies of phase transitions.[6][7] By measuring the heat flow into or out of a sample as a function of temperature, endothermic events like melting and dehydration, and exothermic events like crystallization can be identified.[8] The causality is direct: a phase transition involves an enthalpy change, which is detected by the DSC instrument.[6]

-

Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature.[7][9] This is crucial for studying dehydration processes, as the loss of water molecules leads to a quantifiable mass loss.[10] When combined with DSC (simultaneous TGA-DSC), thermal events can be correlated with specific mass changes, providing clear evidence for dehydration.[7][11]

-

X-Ray Powder Diffraction (XRPD): XRPD provides information about the crystal structure of the material.[12] By performing XRPD at different temperatures (variable-temperature XRPD), the specific hydrate phases present before and after a transition can be identified.[12][13][14] This technique is essential for confirming the structural identity of the different hydrates.

-

Hygroscopicity Studies: Dynamic vapor sorption (DVS) or controlled humidity environments are used to understand the stability of different hydrates as a function of humidity. This allows for the determination of critical relative humidity points at which phase transitions occur.

Experimental Protocols: A Self-Validating Approach

Protocol for Preparation of this compound Trihydrate (LiI·3H₂O)

-

Starting Material: Begin with high-purity anhydrous this compound.

-

Dissolution: Dissolve the anhydrous LiI in a minimal amount of deionized water at room temperature to form a saturated solution. Gentle warming can be used to aid dissolution, but the solution should be cooled to room temperature.

-

Crystallization: Allow the solution to evaporate slowly in a controlled environment (e.g., a desiccator with a water vapor source to prevent rapid drying) at a temperature below the incongruent melting point of the trihydrate.

-

Isolation and Characterization: Once crystals have formed, they should be carefully isolated by filtration and gently dried. The resulting crystals should be immediately characterized by XRPD to confirm the trihydrate phase and by TGA to verify the water content.

Protocol for Characterizing Phase Transitions using TGA-DSC

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound hydrate sample into an aluminum DSC pan. For hydrates, it is important to use a pan with a pierced lid to allow for the escape of evolved water vapor.

-

Instrument Setup: Place the sample pan and an empty reference pan into the TGA-DSC instrument.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the first expected transition (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature above the final dehydration step (e.g., 300 °C). A slower heating rate can provide better resolution of thermal events.

-

Use an inert purge gas (e.g., nitrogen or argon) to maintain a stable atmosphere and to carry away evolved gases.

-

-

Data Analysis:

-

Analyze the TGA curve for stepwise mass losses, which correspond to the loss of water molecules. Calculate the percentage mass loss for each step and compare it to the theoretical water content of the different hydrates.

-

Analyze the DSC curve for endothermic or exothermic peaks corresponding to phase transitions. Integrate the peaks to determine the enthalpy of transition (ΔH).

-

The TGA-DSC experimental process is illustrated in the following workflow diagram.

References

- 1. Higher hydrates of lithium chloride, lithium bromide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. functmaterials.org.ua [functmaterials.org.ua]

- 6. osti.gov [osti.gov]

- 7. blog.kohan.com.tw [blog.kohan.com.tw]

- 8. Dehydration of a crystal hydrate at subglacial temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. azom.com [azom.com]

- 10. iea-shc.org [iea-shc.org]

- 11. rigaku.com [rigaku.com]

- 12. mdpi.com [mdpi.com]

- 13. tricliniclabs.com [tricliniclabs.com]

- 14. In situ variable-temperature single crystal X-ray diffraction studies of the single-crystal-to-single-crystal dehydration and rehydration of a mixed-ligand 2D zinc metal–organic framework using trimesate and 4,4′-bipyridine-N,N′-dioxide as ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Electrochemical properties of lithium iodide in non-aqueous electrolytes

An In-depth Technical Guide to the Electrochemical Properties of Lithium Iodide in Non-Aqueous Electrolytes

Introduction: Beyond Conventional Lithium Salts

In the pursuit of next-generation energy storage, the electrolyte remains a critical nexus of innovation and challenge. While conventional lithium salts like lithium hexafluorophosphate (LiPF₆) have been the workhorses of the lithium-ion industry, their limitations in terms of thermal and chemical stability, and their sometimes-aggressive interfacial reactivity, have catalyzed the search for alternatives.[1][2] this compound (LiI) emerges not merely as a substitute, but as a multifunctional component with a unique electrochemical signature.[3] Its utility extends from being a primary salt to a potent additive capable of fundamentally altering electrode interfaces and introducing beneficial redox processes.

This guide, intended for researchers and scientists in the battery field, provides an in-depth exploration of the electrochemical properties of LiI in non-aqueous electrolytes. We will move beyond a simple recitation of facts to an analysis of the underlying mechanisms, providing field-proven insights into why LiI behaves as it does and how its properties can be harnessed. We will delve into its fundamental characteristics, its complex interfacial behavior, and its transformative role in systems like lithium-sulfur and solid-state batteries. The causality behind experimental choices and the protocols for validating these properties are central to our discussion, ensuring a scientifically rigorous and practically applicable resource.

Fundamental Electrochemical Properties of LiI in Non-Aqueous Solvents

The performance of any electrolyte is rooted in the interplay between the salt and the solvent. For LiI, this relationship is defined by its solubility, the mobility of its constituent ions, and a unique redox chemistry that sets it apart from conventional salts.

Solubility and Dissociation

The ability of a solvent to dissolve a salt and separate its ions is paramount for achieving high ionic conductivity. Non-aqueous solvents are broadly categorized into carbonates (e.g., ethylene carbonate - EC, dimethyl carbonate - DMC) and ethers (e.g., 1,2-dimethoxyethane - DME, tetraethylene glycol dimethyl ether - TEGDME).[4][5]

-

Causality of Solvation: The dissolution process is governed by the solvent's dielectric constant (its ability to shield charges) and its Lewis acidity/basicity (its ability to coordinate with cations and anions).[4] Ethers, with their flexible chains and ether oxygen atoms, are excellent solvents for Li⁺ ions. Carbonate solvents, particularly the cyclic EC, possess high dielectric constants that facilitate the dissociation of the Li⁺ and I⁻ ion pair.[6][7] The solubility of LiI is generally high in these polar aprotic solvents, which is a prerequisite for its use as an electrolyte component.[3] However, the degree of ion pairing versus free ion formation is a dynamic equilibrium that depends on both the solvent and the salt concentration.[8]

Ionic Conductivity

High ionic conductivity is essential for efficient ion transport and high-rate battery performance. The conductivity of a LiI-based electrolyte is a function of the number of charge carriers and their mobility.

-

Factors Influencing Conductivity:

-

Solvent Viscosity: Lower viscosity solvents, like linear carbonates (DMC) or simple ethers (DME), facilitate faster ion movement.[5]

-

Solvation Shell: The size of the solvation shell around the Li⁺ ion is critical. A strongly coordinating solvent can create a large, bulky shell, which hinders Li⁺ mobility. Weaker Li⁺-solvent interactions can actually lead to faster diffusion.[5]

-

Ion Pairing: At higher concentrations, Li⁺ and I⁻ ions can form neutral ion pairs or larger aggregates, which do not contribute to conductivity and increase the electrolyte's viscosity.[8]

-

The addition of LiI has been shown to significantly increase the ionic conductivity of both liquid and solid electrolyte systems. For instance, in solid-state electrolytes, LiI can modify grain boundaries, creating preferential pathways for Li⁺ migration and boosting overall conductivity by orders of magnitude.[9][10][11]

Table 1: Comparative Ionic Conductivity of LiI in Different Electrolyte Systems

| Electrolyte System | LiI Concentration | Solvent/Matrix | Ionic Conductivity (S/cm) | Temperature (°C) | Reference |

| Li₂CO₃-LiI Solid Electrolyte | 20 wt.% | Li₂CO₃ | 4.63 x 10⁻³ | 25 | [12] |

| Li₂S-LiI Solid Solution | Doped | Li₂S | ~1.0 x 10⁻⁶ | 25 | [13] |

| LiI-based SE (size-modified) | N/A | LiI(HPN)₂ | 6.1 x 10⁻⁷ | 25 | [10] |

| LBS-LiI Solid Electrolyte | Additive | Li₁₀B₁₀S₂₀ | 1.0 x 10⁻³ | 25 | [9] |

The Iodide/Triiodide (I⁻/I₃⁻) Redox Shuttle: A Defining Feature

Perhaps the most distinctive electrochemical property of LiI is the reversible oxidation of the iodide anion (I⁻). This process forms the basis of the I⁻/I₃⁻ redox shuttle, a mechanism with profound implications for battery performance.[13]

The shuttle mechanism proceeds via the following reversible reactions:

-

Oxidation at the Cathode (during overcharge): 3I⁻ ⇌ I₃⁻ + 2e⁻

-

Diffusion: The newly formed triiodide (I₃⁻) is soluble in the electrolyte and diffuses towards the anode.

-

Reduction at the Anode: I₃⁻ + 2e⁻ ⇌ 3I⁻

This process acts as an intrinsic overcharge protection mechanism. However, it can also lead to self-discharge if the redox potential of the shuttle is within the operating voltage window of the cell. In the context of Li-S batteries, this shuttle is particularly beneficial. It can chemically react with insoluble discharge products (Li₂S), converting them back into soluble polysulfides, which improves the reaction kinetics and utilization of the active material.[13]

Interfacial Phenomena: Engineering the Electrode-Electrolyte Boundary

The long-term stability and performance of a battery are often dictated by the chemical and electrochemical reactions occurring at the electrode-electrolyte interfaces.[14] LiI plays a uniquely active role in shaping these interfaces.

The Solid Electrolyte Interphase (SEI) on the Lithium Metal Anode

When a lithium metal anode comes into contact with a non-aqueous electrolyte, it reductively decomposes the solvent and salt components to form a passivation layer known as the Solid Electrolyte Interphase (SEI).[15][16] An ideal SEI should be electronically insulating but ionically conducting, preventing further electrolyte decomposition while allowing Li⁺ transport.

The presence of iodide in the electrolyte significantly modifies the SEI. It has been reported that LiI induces the formation of a stable and uniform protective layer on the lithium anode.[17][18][19]

-

Causality of SEI Modification: The iodide anion, being in its most reduced state, is less prone to further reduction at the anode surface compared to other anions like PF₆⁻.[20] It can participate in the formation of a LiI-rich SEI, which has been shown to possess favorable properties. This LiI-containing interface can suppress the growth of lithium dendrites—needle-like structures that cause short circuits and safety hazards—by promoting more uniform lithium plating and stripping.[9] This effect is critical for enabling the use of high-capacity lithium metal anodes.[16]

Cathode Interface Interactions

LiI's influence extends to the cathode interface, most notably in Li-S batteries. The primary challenge in Li-S systems is the dissolution of intermediate lithium polysulfides (LiPS) into the electrolyte, leading to the loss of active material and the "polysulfide shuttle" phenomenon, which causes rapid capacity fade.[21][22]

LiI helps mitigate this issue by inducing the formation of a protective coating on the sulfur cathode.[17][18][19] This layer is permeable to Li⁺ ions but acts as a physical barrier to prevent the out-diffusion of soluble LiPS, effectively trapping the active material within the cathode structure. This leads to enhanced cycle stability and coulombic efficiency.[13][17]

Electrochemical Stability Window (ESW)

The ESW defines the voltage range within which an electrolyte remains stable without being oxidized or reduced. It is a critical parameter that determines the compatibility of an electrolyte with high-voltage cathodes and low-voltage anodes.[23]

Anodic and Cathodic Limits of LiI Electrolytes

The ESW is determined by the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the electrolyte components.[15]

-

Cathodic Limit (Reduction): The reduction limit is typically dictated by the solvent or the Li⁺ ion itself, which is generally stable down to 0 V vs. Li/Li⁺. The iodide anion is already in its lowest oxidation state and is therefore stable against reduction.

-

Anodic Limit (Oxidation): The oxidation limit is the main constraint for LiI-containing electrolytes. The iodide anion (I⁻) can be oxidized to iodine (I₂) at a relatively low potential, around 3.6 V vs. Li/Li⁺.[13] This oxidation proceeds via the intermediate triiodide (I₃⁻) species. This potential effectively caps the maximum operating voltage of a battery using a LiI-based electrolyte, making it unsuitable for use with high-voltage (~4-5 V) cathode materials unless the interface is effectively passivated.

This seemingly disadvantageous property is precisely what enables the beneficial redox shuttle mechanism discussed earlier. The choice of LiI is therefore a trade-off: its limited anodic stability is exchanged for functionalities like overcharge protection and enhanced kinetics in specific systems like Li-S batteries.[13]

Standardized Protocols for Electrochemical Characterization

To ensure scientific integrity, the properties described must be verifiable through robust, standardized protocols. These methods are designed to be self-validating systems, providing clear, interpretable data on the electrolyte's performance.

Protocol: Measuring Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to probe the resistive and capacitive properties of electrochemical systems.[24][25] It is the gold standard for determining the ionic conductivity of an electrolyte.

Experimental Workflow:

Step-by-Step Methodology:

-

Electrolyte Preparation: Inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm, dissolve a known concentration of LiI in the desired non-aqueous solvent.

-

Causality: An inert atmosphere is critical to prevent the reaction of Li metal with moisture and air, and to prevent the oxidation of iodide.[3]

-

-

Cell Assembly: Construct a symmetric cell using two identical lithium metal electrodes separated by a porous separator (e.g., Celgard) soaked in the prepared electrolyte.

-

Causality: A symmetric cell configuration (Li/electrolyte/Li) is used to isolate the properties of the electrolyte and the Li/electrolyte interface, eliminating complications from cathode materials.[26]

-

-

Equilibration: Allow the assembled cell to rest at its open-circuit voltage (OCV) for several hours. This ensures the system reaches thermal equilibrium and a stable SEI begins to form.

-

EIS Measurement: Connect the cell to a potentiostat equipped with a frequency response analyzer. Apply a small sinusoidal AC voltage (5-10 mV) over a frequency range from ~1 MHz to 0.1 Hz.

-

Causality: A small voltage perturbation ensures a linear response from the system, which is a requirement for valid EIS measurements.[27]

-

-

Data Analysis:

-

Plot the impedance data as a Nyquist plot (-Z'' vs. Z').

-

The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real axis (Z').[24] This point represents the pure resistance of the electrolyte, free from interfacial or charge-transfer effects.

-

Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b × A), where L is the thickness of the separator and A is the area of the electrode.

-

Protocol: Determining the Electrochemical Stability Window (ESW) using Linear Sweep Voltammetry (LSV)

LSV is a voltammetric method where the potential of a working electrode is swept linearly in one direction while the resulting current is measured.[28] It is used to identify the potentials at which oxidation and reduction of the electrolyte occur.

Experimental Workflow:

Step-by-Step Methodology:

-

Cell Assembly: Assemble a three-electrode cell inside a glovebox.

-

Working Electrode (WE): An inert material like stainless steel or platinum that will not react within the expected voltage range.

-

Counter (CE) and Reference (RE) Electrodes: Lithium metal foils are used for both.

-

Causality: A three-electrode setup is crucial. The reference electrode provides a stable potential against which the working electrode's potential is accurately measured, while the current flows between the working and counter electrodes. This decouples potential measurement from current flow, providing a clean voltammogram of the electrolyte's stability.[29]

-

-

Anodic Scan: Sweep the potential of the working electrode from the OCV to a high positive potential (e.g., 6 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.5 mV/s).

-

Causality: A slow scan rate allows sufficient time for the electrochemical reactions to occur and reach a measurable current, preventing an overestimation of the stability window.[30]

-

-

Cathodic Scan: Using a fresh cell, sweep the potential from OCV to a negative potential (e.g., -0.5 V vs. Li/Li⁺).

-

Data Analysis:

-

Plot the resulting current density as a function of the applied potential.

-

Define a cutoff current density (e.g., 20 µA/cm²) to mark the onset of significant electrolyte decomposition.

-

The potentials at which the current density exceeds this cutoff value on the anodic and cathodic scans are defined as the limits of the electrochemical stability window.[31]

-

Summary and Future Outlook

This compound is a uniquely versatile component in non-aqueous electrolytes. Its electrochemical properties—good ionic conductivity, a distinct I⁻/I₃⁻ redox shuttle, and the ability to engineer stable electrode interfaces—set it apart from conventional lithium salts.

-

Key Attributes:

-

Interface Stabilization: LiI promotes the formation of a robust, LiI-containing SEI on lithium metal anodes, suppressing dendrite growth.[9][18]

-

Redox Mediation: The I⁻/I₃⁻ shuttle provides intrinsic overcharge protection and can be harnessed to improve the kinetics of cathode materials, particularly in Li-S batteries.[13]

-

Conductivity Enhancement: LiI serves as an effective additive to improve ionic conductivity in both liquid and solid-state electrolytes.[9][12]

-

The primary limitation of LiI is its relatively low anodic stability (~3.6 V vs. Li/Li⁺), which currently restricts its use in high-voltage battery systems.[13] Future research will likely focus on strategies to overcome this limitation, such as the development of protective coatings or the use of highly concentrated electrolytes where the solvent and anion coordination environment is fundamentally altered.[32] Understanding and controlling the complex interplay between LiI, non-aqueous solvents, and electrode surfaces will continue to be a fruitful area of investigation, paving the way for safer, higher-performance energy storage solutions.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. osti.gov [osti.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fundamental investigations on the ionic transport and thermodynamic properties of non-aqueous potassium-ion electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Interfacial Chemistry in Solid-State Lithium-Ion and Lithium Metal Batteries and Beyond [frontiersin.org]

- 15. soleraenergiasrenovables.com [soleraenergiasrenovables.com]

- 16. Strategies towards enabling lithium metal in batteries: interphases and electrodes - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D1EE00767J [pubs.rsc.org]

- 17. This compound as a Promising Electrolyte Additive for Lithium–Sulfur Batteries: Mechanisms of Performance Enhancement | Semantic Scholar [semanticscholar.org]

- 18. This compound as a promising electrolyte additive for lithium-sulfur batteries: mechanisms of performance enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. khu.elsevierpure.com [khu.elsevierpure.com]

- 20. researchgate.net [researchgate.net]

- 21. Work principle and polysulfide shuttle in Li-S batteries | IoLiTec [iolitec.de]

- 22. escholarship.org [escholarship.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. batterypowertips.com [batterypowertips.com]

- 25. mdpi.com [mdpi.com]

- 26. m.youtube.com [m.youtube.com]

- 27. e-kemsciences.com [e-kemsciences.com]

- 28. jecst.org [jecst.org]

- 29. researchgate.net [researchgate.net]

- 30. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 31. web.stanford.edu [web.stanford.edu]

- 32. researchgate.net [researchgate.net]

A Comprehensive Theoretical Guide to the Electronic Structure of Lithium Iodide

For Distribution to Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of lithium iodide (LiI). We will delve into the fundamental quantum mechanical principles and computational methodologies employed to elucidate the intricate electronic properties of this simple yet significant ionic compound. This document aims to serve as a valuable resource for researchers and professionals in computational chemistry, materials science, and drug development by offering both foundational knowledge and practical insights into the theoretical investigation of ionic systems.

Introduction: The Significance of this compound in Theoretical and Applied Chemistry

This compound (LiI), a simple alkali halide, has long been a subject of interest in both experimental and theoretical chemistry.[1] Its straightforward composition of a light alkali metal and a heavy halogen makes it an ideal model system for studying the nature of ionic bonding and the influence of various physical effects on electronic structure. From a practical standpoint, this compound is utilized as a solid-state electrolyte in high-temperature batteries and as a phosphor for neutron detection.[1]

A thorough understanding of the electronic structure of LiI is paramount for predicting its chemical and physical properties, such as its reactivity, optical characteristics, and behavior in different environments. Theoretical studies, grounded in quantum mechanics, provide a powerful lens through which we can explore these properties at a fundamental level, often complementing and guiding experimental investigations.

Theoretical Methodologies for Probing the Electronic Structure of LiI

The accurate theoretical description of LiI's electronic structure necessitates the use of sophisticated ab initio methods. These "from the beginning" calculations solve the Schrödinger equation (or its relativistic counterpart, the Dirac equation) without relying on empirical parameters, thereby offering a high degree of predictive power.[2]

The Foundational Role of Hartree-Fock and Density Functional Theory

Two of the most widely employed theoretical frameworks in quantum chemistry are the Hartree-Fock (HF) method and Density Functional Theory (DFT).[3]

-

Hartree-Fock (HF) Theory: This method approximates the many-electron wavefunction as a single Slater determinant, which is an antisymmetrized product of one-electron wavefunctions (orbitals).[4][5] While HF theory provides a good starting point and accounts for the exchange interaction between electrons of the same spin, it neglects the correlation between the motions of electrons with opposite spins.[6]

-

Density Functional Theory (DFT): DFT offers a computationally more tractable alternative to wavefunction-based methods.[7] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density.[3] In practice, DFT calculations employ various exchange-correlation functionals to approximate the complex many-body effects.

The Critical Importance of Relativistic Effects

Due to the presence of the heavy iodine atom, a non-relativistic treatment of LiI's electronic structure is insufficient.[8] The core electrons of iodine move at speeds approaching a significant fraction of the speed of light, leading to relativistic effects that can substantially alter the electronic energy levels and spatial distribution of orbitals.[9]

These effects are broadly categorized as:

-

Scalar Relativistic Effects: These account for the relativistic increase in the mass of the electrons.[10]

-

Spin-Orbit Coupling: This arises from the interaction between the electron's spin and its orbital angular momentum. This effect is particularly pronounced for heavier elements and can lead to the splitting of energy levels.[10][11]

Therefore, accurate theoretical models of LiI must incorporate relativistic effects to provide a quantitative agreement with experimental data.[12][13]

Computational Workflow for Determining the Electronic Structure of LiI

The following diagram illustrates a typical computational workflow for the theoretical investigation of this compound's electronic structure.

Caption: A generalized workflow for the computational study of LiI's electronic structure.

Key Findings from Theoretical Studies of this compound

Theoretical investigations have yielded a wealth of information about the electronic structure and properties of this compound.

Geometric and Spectroscopic Properties

Ab initio calculations have been instrumental in determining the equilibrium bond length, vibrational frequencies, and rotational constants of the LiI molecule.[14][15] These calculated values are generally in excellent agreement with experimental data, validating the accuracy of the theoretical models.

| Property | Experimental Value | Calculated Value (Method) | Reference |

| Bond Length (re) | 2.392 Å | Varies with method | [14] |

| Vibrational Frequency (ωe) | 498.1 cm-1 | Varies with method | [14] |

| Dipole Moment | 7.429 Debye | Varies with method | [14] |

Electronic Energy Levels and Ionization Properties

Theoretical methods have been successfully applied to calculate the ionization energy and electron affinity of LiI.[16][17] These properties are directly related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

| Property | Experimental Value | Calculated Value (Method) | Reference |

| Ionization Energy | 7.500 eV | 8.04 eV (G0W0 with PBE and PSP-FR) | [12][14] |

| Electron Affinity | 0.750 eV | 0.754 ± 0.030 eV (ab initio) | [14][16] |

Band Structure of Crystalline this compound

For solid-state LiI, which crystallizes in a face-centered cubic lattice, theoretical calculations have been used to determine its electronic band structure.[18][19] The calculated band gap is a crucial parameter that dictates the material's electrical and optical properties. It's important to note that standard DFT methods tend to underestimate the band gap.[18]

| Property | Experimental Value | Calculated Value (Method) | Reference |

| Band Gap | ~6 eV | 4.240 eV (PBEsol) | [18][20] |

Advanced Topics and Future Directions

The theoretical study of this compound continues to evolve, with ongoing research focusing on several key areas:

-

Microsolvation and Cluster Studies: Understanding the interaction of LiI with solvent molecules is crucial for predicting its behavior in solution. Theoretical studies of LiI(H2O)n clusters have provided insights into the step-wise solvation process.[16] The morphology of lithium halides in organic solvents like tetrahydrofuran has also been investigated using molecular dynamics with machine learning potentials.[21]

-

Excited State Dynamics: Time-dependent theoretical methods are employed to study the photochemistry of LiI, including its predissociation dynamics in the excited state.[22]

-

Development of More Accurate Functionals and Basis Sets: A continuous effort in the field is the development of new DFT functionals and basis sets that can more accurately describe the electronic structure of systems containing heavy elements.

Conclusion

Theoretical studies provide an indispensable framework for understanding the electronic structure of this compound. From fundamental properties like bond length and vibrational frequencies to more complex phenomena such as relativistic effects and excited-state dynamics, computational chemistry offers a powerful and predictive toolkit. As computational resources and theoretical methodologies continue to advance, we can expect even more detailed and accurate insights into the behavior of LiI and other ionic systems, with significant implications for materials science, drug development, and fundamental chemical research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. oxfordreference.com [oxfordreference.com]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. rsc.anu.edu.au [rsc.anu.edu.au]

- 7. Effect of Hartree–Fock pseudopotentials on local density functional theory calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Relativistic quantum chemistry - Wikipedia [en.wikipedia.org]

- 9. physics.stackexchange.com [physics.stackexchange.com]

- 10. scispace.com [scispace.com]

- 11. Delocalized relativistic effects, from the viewpoint of halogen bonding - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. This compound - WEST [west-code.org]

- 13. Relativistic Effects in the Electronic Structure of Atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. This compound [webbook.nist.gov]

- 18. mp-22899: LiI (cubic, Fm-3m, 225) [legacy.materialsproject.org]

- 19. collegedunia.com [collegedunia.com]

- 20. _____________________________________________________________________ [ucl.ac.uk]

- 21. Morphology of lithium halides in tetrahydrofuran from molecular dynamics with machine learning potentials - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04957H [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

Foreword: Re-evaluating a Classical Reagent in the Modern Laboratory

An In-Depth Technical Guide to the Role of Lithium Iodide in Modern Organic Synthesis

For decades, this compound (LiI) has been a reliable, if somewhat unassuming, reagent in the organic chemist's toolkit. Often introduced in the context of ether dealkylation or the Finkelstein reaction, its full synthetic potential is frequently underestimated. This guide moves beyond the textbook examples to provide a comprehensive exploration of LiI's multifaceted roles in organic synthesis. We will delve into the mechanistic underpinnings that make it a uniquely powerful tool, from its dual function as a potent nucleophile and a Lewis acid to its more recently discovered applications in catalysis and complex stereoselective transformations. This document is intended for the practicing researcher and drug development professional, offering not just protocols, but the causal, field-proven insights necessary to innovate and solve complex synthetic challenges.

Fundamental Properties and Handling of this compound

This compound is a simple inorganic salt with properties that are crucial to its synthetic utility. Understanding these characteristics is paramount for its effective and safe application.

1.1 Physicochemical Data

LiI is a white crystalline solid that, when exposed to air, can turn yellow due to the oxidation of the iodide anion (I⁻) to iodine (I₂)[1][2]. It is highly soluble in water and also exhibits significant solubility in various organic solvents, a key feature for its use in organic reactions[3][4]. This solubility in organic media is attributed to the weak, more covalent character of the Li-I bond compared to other lithium halides[4].

| Property | Value | Reference(s) |

| Chemical Formula | LiI | [2] |

| Molar Mass | 133.85 g/mol | [2] |

| Melting Point | 469 °C | [2] |

| Boiling Point | 1,171 °C | [2] |

| Appearance | White crystalline solid | [2] |

| Solubility in Water | 1670 g/L (25 °C) | [1] |

| Solubility | Soluble in ethanol, propanol, acetone, methanol | [1] |

1.2 Handling and Safety Considerations

While not flammable, LiI is considered a hazardous material that can cause irritation to the skin, eyes, and respiratory system[3]. It is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere to prevent both moisture absorption and oxidation. For many sensitive applications, it is advisable to dry the LiI in situ or immediately before use, for instance, by heating under vacuum.

The Dual Mechanistic Role: Nucleophile and Lewis Acid

The synthetic power of this compound stems from the combined action of its constituent ions. The iodide anion is a large, polarizable, and "soft" nucleophile, making it highly effective in Sₙ2 reactions. Concurrently, the small, "hard" lithium cation (Li⁺) acts as a Lewis acid, coordinating to electronegative atoms like oxygen to activate substrates towards nucleophilic attack.

Cleavage of Carbon-Oxygen Bonds: A Cornerstone Application

One of the most well-established uses of LiI is the cleavage of C-O bonds in ethers and esters[1][2]. This transformation is particularly valuable in natural product synthesis and medicinal chemistry for the deprotection of hydroxyl and carboxyl groups.

Ether Cleavage: The cleavage of ethers, especially aryl methyl ethers to yield phenols, is a robust transformation. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism[5][6]. The Lewis acidic Li⁺ cation coordinates to the ether oxygen, making the adjacent carbon more electrophilic. The iodide anion then attacks this activated carbon, displacing the oxygen and forming an alkyl iodide and a lithium alkoxide or phenoxide[5].

A seminal report by Harrison in 1969 demonstrated the effective cleavage of alkyl aryl ethers using LiI in refluxing 2,4,6-collidine, yielding the corresponding phenol in high yield[7][8].